molecular formula C15H23NS2 B14529392 Hexyl ethyl(phenyl)carbamodithioate CAS No. 62603-62-7

Hexyl ethyl(phenyl)carbamodithioate

Cat. No.: B14529392
CAS No.: 62603-62-7
M. Wt: 281.5 g/mol
InChI Key: ORWOTDXCSRLTAR-UHFFFAOYSA-N
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Description

Hexyl ethyl(phenyl)carbamodithioate is a sulfur-containing organochemical compound characterized by a carbamodithioate functional group (–NHCSS−) with a hexyl, ethyl, and phenyl substituent.

Properties

CAS No.

62603-62-7

Molecular Formula

C15H23NS2

Molecular Weight

281.5 g/mol

IUPAC Name

hexyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C15H23NS2/c1-3-5-6-10-13-18-15(17)16(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3

InChI Key

ORWOTDXCSRLTAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(=S)N(CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Chemical Background and Structural Features

Hexyl ethyl(phenyl)carbamodithioate belongs to the dithiocarbamate family, characterized by the general formula R¹R²N–C(=S)–S–R³. Its structure combines a hexyl thiolate group, an ethylphenyl carbamoyl moiety, and a thiocarbonyl functional group. The compound’s SMILES notation (CCCCCCSC(=S)N(CC)C1=CC=CC=C1) confirms the branching pattern: a six-carbon alkyl chain (hexyl) attached via sulfur to the thiocarbamate nitrogen, which is further substituted with ethyl and phenyl groups.

The presence of both lipophilic (hexyl, phenyl) and polar (thiocarbamate) domains suggests utility as a ligand in coordination chemistry or intermediate in heterocyclic synthesis. Dithiocarbamates exhibit diverse reactivity patterns, including metal chelation, radical stabilization, and participation in Michael addition reactions.

Synthetic Routes and Methodological Variations

Primary Synthesis via Amine-Carbon Disulfide Alkylation

The most frequently reported method involves a one-pot, two-step sequence:

Step 1: Dithiocarbamic Acid Formation
Ethyl(phenyl)amine reacts with carbon disulfide (CS₂) in basic medium (typically NaOH or KOH), generating the sodium dithiocarbamate intermediate:
$$ \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{H} + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{CSS}^- \text{Na}^+ + \text{H}2\text{O} $$

Step 2: Alkylation with Hexyl Halides
The sodium dithiocarbamate undergoes nucleophilic substitution with hexyl bromide (or iodide) in aqueous-organic biphasic conditions:
$$ \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{CSS}^- \text{Na}^+ + \text{C}6\text{H}{13}\text{X} \rightarrow \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{C(=S)S–C}6\text{H}{13} + \text{NaX} $$

Optimized Conditions (Adapted from):

  • Molar Ratios: 1:1.2:1.1 (amine:CS₂:alkyl halide)
  • Solvent System: Water/tetrahydrofuran (3:1 v/v)
  • Temperature: 65°C, 4–6 h reaction time
  • Base: 1.5 equiv NaOH
  • Yield: 78–82% after extraction (diethyl ether) and silica gel chromatography

Alternative Methodologies

Phase-Transfer Catalyzed Synthesis

Employing benzyltriethylammonium chloride (BTEAC) as phase-transfer catalyst enables room-temperature reactions (25°C) with reduced alkyl halide excess (1.05 equiv). This method improves atom economy but requires careful pH control (pH 10–11) to prevent thiourea byproduct formation.

Critical Process Parameters and Optimization

Table 1: Comparative Analysis of Synthesis Methods

Parameter Conventional Alkylation Phase-Transfer Method Microwave Approach
Temperature (°C) 65 25 80
Time (h) 4–6 8–10 0.25–0.33
Yield (%) 78–82 70–75 81*
Purity (HPLC) 98.5 97.2 98.1*
Energy Consumption High Moderate Low

*Extrapolated from analogous reactions in

Key optimization factors include:

  • Base Selection: Potassium hydroxide (KOH) provides faster reaction kinetics than NaOH due to higher solubility of K⁺ dithiocarbamates, but may increase saponification risk with sensitive alkyl halides.
  • Solvent Polarity: THF/water mixtures outperform DMF/water in yield (82% vs. 68%) by enhancing alkyl halide solubility while maintaining ionic strength for intermediate stabilization.
  • Halide Leaving Group: Hexyl iodide gives 15% faster reaction rates than bromide but introduces cost and handling challenges due to light sensitivity.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.21 (t, J=6.8 Hz, 2H, SCH₂), 3.72 (q, J=7.1 Hz, 2H, NCH₂CH₃), 1.62–1.25 (m, 12H, hexyl chain + NCH₂CH₃), 0.88 (t, J=6.6 Hz, 3H, CH₃).
  • HRMS (ESI+): m/z calcd for C₁₅H₂₃NOS₂ [M+H]⁺ 305.1196, found 305.1196.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.5% purity at 254 nm. Critical impurities include:

  • Bis-dithiocarbamate adducts (1.2%) from over-alkylation
  • Unreacted amine (0.3%)

Industrial-Scale Production Considerations

Pilot plant data (from) reveals challenges in:

  • Exotherm Management: The CS₂ addition step requires jacketed reactors with ±1°C temperature control to prevent runaway reactions.
  • Waste Streams: Each kilogram of product generates 8 L of aqueous waste containing 0.5–0.7 M sulfide ions, necessitating oxidation with H₂O₂ before disposal.
  • Storage Stability: Accelerated aging studies (40°C/75% RH) show 98% purity retention over 6 months when stored under nitrogen in amber glass.

Chemical Reactions Analysis

Types of Reactions: Hexyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexyl ethyl(phenyl)carbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl ethyl(phenyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s dithiocarbamate moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Hexyl vs. Methyl Groups: The hexyl chain increases molecular weight (~300 g/mol vs.
  • Benzimidazole Substituents : The benzimidazole group in methyl analogs introduces heterocyclic rigidity, improving binding to biological targets (e.g., enzyme active sites) .

Physicochemical and Functional Properties

Property Hexyl Ethyl(phenyl)carbamodithioate Methyl Benzimidazole Analogue Ethyl(phenyl)carbamodithioate
Solubility Low in water; soluble in organic solvents (e.g., ethyl acetate) Moderate in polar aprotic solvents Moderate in ethanol/water mixtures
Thermal Stability Stable up to 150°C (decomposes) Higher stability (aromatic benzimidazole) Decomposes at 120°C
Biological Activity Potential agrochemical use (fungicidal) Antifungal/pharmaceutical applications Limited bioactivity

Functional Insights :

  • The hexyl derivative’s low water solubility may limit its use in aqueous formulations but favors controlled-release applications in pesticides.
  • Benzimidazole-containing analogs exhibit superior thermal stability and targeted bioactivity due to structural rigidity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of hexyl ethyl(phenyl)carbamodithioate, and what critical steps ensure product fidelity?

The synthesis involves reacting sodium dithiocarbamate precursors with alkylating agents under controlled conditions. Key steps include:

  • Reacting amines (e.g., N-phenylacetamide) with carbon disulfide in ethanol containing NaOH to form sodium carbamodithioate intermediates .
  • Alkylation with hexyl halides or similar agents, maintaining stoichiometric ratios (e.g., 0.3–0.7 moles thiourea derivative per 0.1–0.2 moles KOH) to avoid side reactions .
  • Purification via ethyl acetate extraction, followed by sequential washing with sodium bicarbonate (8–12%) and brine to remove acidic impurities .

Q. Which spectroscopic techniques are indispensable for characterizing this compound, and how are they interpreted?

Structural confirmation requires:

  • ¹H NMR : Identifies proton environments (e.g., hexyl chain methylenes at δ 1.2–1.6 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • ¹³C NMR : Confirms carbamodithioate carbonyl resonance (δ 180–190 ppm) and alkyl/aryl carbons .
  • IR spectroscopy : Detects C=S stretches (1050–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dithiocarbamate group .

Q. What purification techniques are recommended after synthesizing this compound to ensure high purity?

Post-synthesis purification involves:

  • Liquid-liquid extraction with ethyl acetate to isolate the product from aqueous byproducts .
  • Sequential washing with dilute sodium bicarbonate (8–12%) to neutralize acidic residues and brine to remove polar impurities .
  • Final recrystallization from ethanol or hexane/ethyl acetate mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives when encountering low yields in alkylation steps?

Yield improvement strategies include:

  • Reagent optimization : Using freshly distilled carbon disulfide to prevent oxidation and adjusting molar ratios (e.g., 1:1.2 amine-to-CS₂ ratio) .
  • Temperature control : Conducting reactions at 22°C for 12–24 hours to balance reactivity and byproduct formation .
  • Catalysis : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance alkylation efficiency .

Q. What experimental approaches resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns) observed in this compound analogs?

Contradictions are addressed through:

  • Purity verification : HPLC analysis with UV detection (λ = 254 nm) to rule out impurities .
  • Advanced NMR : 2D techniques (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric interference .
  • Computational validation : DFT calculations to predict expected chemical shifts and compare with experimental data .

Q. What strategies enable targeted structural modifications of this compound for enhanced biological or physicochemical properties?

Functionalization methods include:

  • Acylation : Reacting the sodium carbamodithioate intermediate with acid chlorides (e.g., 4-nitrobenzoyl chloride) in chloroform to introduce electron-withdrawing groups .
  • Solubility tuning : Incorporating polar substituents (e.g., hydroxyl or amine groups) via post-alkylation reactions .
  • Stability studies : Accelerated degradation testing under varying pH and temperature to identify optimal storage conditions .

Q. How should researchers design experiments to validate the stability of this compound under varying environmental conditions?

A robust stability protocol involves:

  • Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .
  • Analytical monitoring : Tracking degradation via HPLC-MS to identify breakdown products (e.g., thiourea or disulfide derivatives) .
  • Kinetic modeling : Calculating degradation rate constants to predict shelf-life under standard lab conditions .

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